JNK3 Inhibitory Activity of the Thiophene-Pyrazolourea Scaffold: Class-Level Inference for the Methanol Precursor
The thiophene-pyrazolourea scaffold that can be derived from (5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol achieves JNK3 IC₅₀ values from 0.2 µM down to 8 nM depending on the amide substituent [1]. The best urea analogue (compound 16) has an IC₅₀ of 8 nM, while the oxetane analogue (17) has an IC₅₀ of 35 nM with exquisite selectivity (<20% inhibition of 373 other kinases) [1]. This is contrasted with the earlier pyrazole-urea lead 1, which showed >80% inhibition of 4 off-target kinases at 10 µM [1]. These data illustrate the critical role of the thiophene substitution pattern, which is pre-installed in the title methanol building block.
| Evidence Dimension | JNK3 IC₅₀ |
|---|---|
| Target Compound Data | Not directly measured (building block); downstream urea analogues: 8–35 nM |
| Comparator Or Baseline | Thiazole replacement (analogue 3): no JNK3 inhibition; 2,6-disubstituted thiophene (analogue 4): IC₅₀ 0.8 µM |
| Quantified Difference | >100-fold improvement by 3,5-disubstitution vs. 2,6-disubstitution, and >10-fold vs. 2,4-disubstitution |
| Conditions | Enzymatic assay, recombinant JNK3, ATP concentration not specified |
Why This Matters
The pre-installed 5-isopropyl-3-(thiophen-2-yl) substitution pattern is essential for achieving low-nanomolar JNK3 inhibition; alternative substitution patterns or heterocycles lead to >100-fold loss of potency.
- [1] Feng Y, Park H, Bauer L, Ryu JC, Yoon SO. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med Chem Lett. 2021;12(1):24-29. View Source
